![molecular formula C7H6BrN3O B11880980 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further functionalization to introduce the methoxy group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new therapeutic agents, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: It is used in the study of cellular signaling pathways and receptor interactions.
Chemical Biology: The compound is employed in the design of chemical probes to investigate biological processes.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in certain cell lines.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
4-Bromo-1H-pyrazolo[3,4-c]pyridine: A closely related compound with a different substitution pattern.
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: A derivative with additional functional groups.
Uniqueness: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development and its potential as a TRK inhibitor make it a valuable compound in medicinal chemistry .
Biological Activity
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a synthetic compound belonging to the pyrazolo-pyridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a modulator of various enzymatic pathways. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C8H7BrN2O, with a molecular weight of 229.06 g/mol. Its structural features contribute to its reactivity and biological profile.
Property | Value |
---|---|
CAS Number | [Unknown] |
Molecular Formula | C8H7BrN2O |
Molecular Weight | 229.06 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It has been shown to inhibit key kinases that play a role in tumor proliferation and survival.
- Inhibition of Kinases : This compound selectively inhibits fibroblast growth factor receptors (FGFRs), which are critical in cancer cell signaling pathways. In vitro studies indicate that it can significantly reduce cell viability in FGFR-driven cancer models.
- Antiproliferative Effects : The compound exhibits antiproliferative properties across various cancer cell lines, demonstrating IC50 values in the low micromolar range.
Biological Activity Findings
Recent studies have highlighted the compound's potential as an anticancer agent:
- Case Study 1 : In a study involving A172 and U87MG glioblastoma cell lines, treatment with this compound resulted in a significant reduction in cell proliferation, with IC50 values reported between 5-10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study 2 : Another investigation focused on its effects on lung cancer cells (A549) showed that the compound inhibited tumor growth by downregulating cyclin D1 and CDK2 expression, leading to G1 phase arrest and apoptosis induction.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Bromine Substitution : The presence of the bromine atom enhances the lipophilicity and potentially increases binding affinity to target proteins.
- Methoxy Group : The methoxy substituent is believed to play a crucial role in modulating the compound's interaction with biological targets, enhancing its solubility and bioavailability.
Comparative Analysis
A comparison with similar compounds reveals distinctions in potency and selectivity:
Compound | IC50 (µM) | Target Kinase | Notes |
---|---|---|---|
4-Bromo-3-methoxy-pyrazolo | 5-10 | FGFR | Effective against glioblastoma |
Compound X | 15 | FGFR | Less potent than 4-Bromo derivative |
Compound Y | 20 | Other kinases | Broader activity spectrum |
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
InChI Key |
JFVUIJXEBSDDHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C(=NC=C2)Br |
Origin of Product |
United States |
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